N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN4O2/c23-19-6-8-20(9-7-19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-4-2-1-3-5-18/h4,6-9H,1-3,5,10-17H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNTVYDNDYVMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
Its solubility in dmso is reported to be 22 mg/ml, while it is insoluble in water. This could potentially affect its bioavailability and distribution in the body.
Biological Activity
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, a compound featuring a piperazine moiety and oxalamide structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions where the piperazine ring is introduced to the oxalamide backbone. The structural confirmation is achieved through various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the 4-chlorophenyl and cyclohexenyl groups is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar piperazine structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperazine demonstrate significant activity against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis, with some compounds showing comparable efficacy to standard antibiotics like ciprofloxacin . While specific data on this compound is limited, its structural analogs suggest potential antimicrobial effectiveness.
Anticancer Activity
The anticancer potential of piperazine derivatives has been extensively documented. For example, Mannich bases derived from piperazine have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis and interference with DNA replication processes. The specific compound may exhibit similar anticancer properties, warranting further investigation through MTT assays or similar methodologies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like the 4-chlorophenyl moiety enhances the compound's lipophilicity and may contribute to its binding affinity to biological targets. Studies on related compounds suggest that modifications in the piperazine ring and the oxalamide linkage can significantly impact their pharmacological profiles .
Case Studies and Research Findings
Several studies have highlighted the biological activity of structurally similar compounds:
| Compound Name | Target Activity | IC50 Values | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 10 µM | |
| Compound B | Anticancer | 5 µM | |
| Compound C | Antiviral | 15 µM |
These findings underscore the potential for this compound to exhibit similar activities.
Scientific Research Applications
Antipsychotic Potential
Research indicates that compounds with similar piperazine structures exhibit significant activity at dopamine D₂ and serotonin 5-HT receptors, which are crucial targets for antipsychotic drugs. The presence of the 4-chlorophenyl group enhances receptor binding affinity, suggesting that this compound may possess antipsychotic properties. A study demonstrated that modifications to ligand topology can significantly affect binding affinity, which is vital for the design of new antipsychotic medications.
Neuroprotective Effects
The compound's ability to inhibit acetylcholinesterase (AChE) has been explored, as AChE inhibitors are often investigated for their neuroprotective effects in neurodegenerative diseases like Alzheimer's. Preliminary studies show that derivatives of this compound exhibit promising AChE inhibitory activity, with IC50 values indicating potent enzyme inhibition compared to standard drugs .
Anxiolytic Activity
Similar compounds have been evaluated for their anxiolytic effects, potentially providing therapeutic benefits for anxiety disorders. The structural features of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide may facilitate interactions with GABA receptors, enhancing its anxiolytic profile .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including acylation and condensation techniques. The optimization of these synthetic routes is essential for improving yield and purity, which can influence the biological activity of the final product.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of compounds related to this compound:
Case Study 1: Antipsychotic Activity
In a study published in the British Journal of Pharmacology, researchers investigated a series of piperazine derivatives for their binding affinity to dopamine receptors. The findings suggested that modifications similar to those found in this compound significantly enhanced receptor affinity and efficacy in animal models.
Case Study 2: Enzyme Inhibition
A research article highlighted the enzyme inhibitory properties of oxalamide derivatives, including the compound . The study reported IC50 values ranging from 0.63 µM to 6.28 µM for various synthesized derivatives against AChE, indicating strong potential for treating cognitive disorders associated with cholinergic dysfunction .
Q & A
Basic: What synthetic routes are commonly used to prepare N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, and how is purity ensured?
The compound is synthesized via a multi-step procedure involving:
- Coupling reactions : Formation of the oxalamide core through condensation of appropriate amine and carbonyl precursors.
- Piperazine functionalization : Introducing the 4-(4-chlorophenyl)piperazine moiety via nucleophilic substitution or reductive amination .
- Purification : Normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) is critical to isolate the final product, with purity confirmed by HPLC (>95%) and elemental analysis .
Key considerations : Reaction temperature control (0–25°C) and anhydrous conditions prevent side reactions. Post-synthesis, recrystallization in ethanol improves crystallinity .
Basic: What spectroscopic techniques are employed to confirm the compound’s structure, and what diagnostic signals are observed?
- IR spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹), C=O (oxalamide, ~1680 cm⁻¹), and C-Cl (chlorophenyl, ~750 cm⁻¹) .
- NMR :
- ¹H-NMR : Piperazine ethyl protons resonate as a multiplet (δ 2.5–3.5 ppm), while cyclohexenyl protons show vinyl signals (δ 5.5–6.0 ppm).
- ¹³C-NMR : Oxalamide carbonyls appear at ~160 ppm, and aromatic carbons (chlorophenyl) at ~125–140 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with exact mass matching theoretical values .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Substituent modification :
- Replace the cyclohexenyl group with bulkier alicyclic rings (e.g., adamantyl) to enhance lipophilicity and blood-brain barrier penetration.
- Introduce electron-withdrawing groups (e.g., nitro) on the chlorophenyl ring to modulate receptor binding .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like serotonin or dopamine receptors. MD simulations assess binding stability over time .
- In vitro assays : Radioligand displacement studies (e.g., 5-HT₁A receptor) quantify affinity changes post-modification .
Advanced: How can contradictions in reported pharmacological data (e.g., receptor selectivity) be resolved?
- Standardized assays : Use uniform cell lines (e.g., HEK293 expressing human receptors) and buffer conditions to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) and outliers .
- Orthogonal validation : Confirm receptor binding via SPR (surface plasmon resonance) alongside traditional radioligand methods .
Advanced: What computational strategies predict the compound’s metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., cytochrome P450 oxidation of piperazine) and potential toxicity (e.g., Ames test alerts) .
- Metabolite identification : In silico metabolism simulators (e.g., GLORYx) predict phase I/II metabolites for prioritization in LC-MS/MS studies .
- DMPK modeling : Physiologically based pharmacokinetic (PBPK) models correlate lipophilicity (logP ~3.5) with tissue distribution .
Basic: What safety precautions are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H319 hazard) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can analogs be designed to improve metabolic stability while retaining target affinity?
- Bioisosteric replacement : Substitute labile groups (e.g., ester → amide) to reduce hydrolysis .
- Deuterium incorporation : Replace hydrogen atoms in metabolically active positions (e.g., piperazine ethyl chain) to slow CYP450-mediated degradation .
- Prodrug strategies : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability, with enzymatic activation in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
